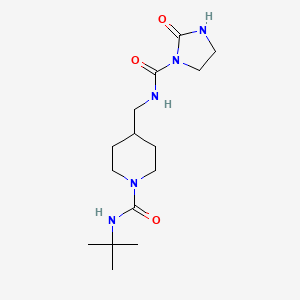

N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a 2-oxoimidazolidine moiety linked via a methylene group to the piperidine ring.

Properties

IUPAC Name |

N-tert-butyl-4-[[(2-oxoimidazolidine-1-carbonyl)amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O3/c1-15(2,3)18-14(23)19-7-4-11(5-8-19)10-17-13(22)20-9-6-16-12(20)21/h11H,4-10H2,1-3H3,(H,16,21)(H,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDAOSQTKVZXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide is C_{14}H_{22}N_{4}O_{3}. Its structure features a piperidine ring substituted with a tert-butyl group and an imidazolidine-derived carboxamide moiety, which is pivotal for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the modulation of specific biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its anti-inflammatory and anticancer properties.

- Cell Proliferation and Apoptosis : Studies suggest that it can induce apoptosis in cancer cells while inhibiting their proliferation, making it a candidate for cancer therapy.

Therapeutic Applications

- Anticancer Activity : Preliminary studies have demonstrated that N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide can inhibit tumor growth in various cancer models. For instance, in vitro assays revealed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. It appears to modulate cytokine production and reduce the activation of inflammatory pathways.

- Neuroprotective Properties : Emerging evidence suggests potential neuroprotective effects, possibly through the modulation of neuroinflammatory processes.

In Vitro Studies

A series of in vitro experiments were conducted using cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated:

- IC50 Values : The IC50 values for A549 and MCF7 cells were found to be approximately 15 µM and 20 µM, respectively, indicating effective inhibition of cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF7 | 20 |

In Vivo Studies

In vivo studies using mouse models demonstrated:

- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor volume compared to control groups.

- Biomarker Analysis : Immunohistochemical analysis revealed reduced expression levels of proliferation markers (Ki67) and increased apoptosis markers (Caspase-3).

Safety and Toxicity

Toxicological assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 10) correlate with lower yields (68% vs. 87–90% for iodophenyl/dichlorophenyl analogs), suggesting steric or electronic challenges during synthesis . The tert-butyl group in the target compound may similarly influence reaction efficiency.

Spectral and Physicochemical Data

While spectral data for the target compound are unavailable, analogs provide benchmarks:

- NMR Shifts : Benzimidazolone derivatives show characteristic δH ~7.0–8.5 ppm (aromatic protons) and δC ~150–160 ppm (carbonyl carbons) . The target’s imidazolidine moiety would likely exhibit distinct shifts (e.g., δH ~3.0–4.5 ppm for methylene/methyl groups).

- HRMS : Analogs like Compound 8 have precise molecular weight confirmation (e.g., HRMS [M+H]+ = 463.0421) , a critical step for validating the target compound’s structure.

Functional Implications

- Bioactivity : Benzimidazolone derivatives are reported as inhibitors of 8-oxo-Guanine DNA glycosylase , suggesting the target compound may share similar enzymatic targets.

- Solubility and Stability : The tert-butyl group may enhance lipophilicity compared to halogenated aryl groups in analogs, impacting membrane permeability and metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide, and what yields can be expected?

- Methodological Answer : A common approach involves multi-step synthesis using tert-butyl-protected intermediates. For example, tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate can be synthesized via nucleophilic substitution (e.g., reacting 2-fluoro-4-methyl-1-nitrobenzene with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a base), achieving ~81% yield. Subsequent reduction and cyclization steps yield the imidazolidinone moiety with ~89% efficiency . LCMS ([M+H]⁺ 336) and silica gel chromatography are critical for tracking and purification.

Q. What spectroscopic methods are effective for confirming the compound’s structural integrity?

- Methodological Answer : LCMS is essential for verifying molecular weight (e.g., [M+H]⁺ 336 for intermediates) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves piperidine and imidazolidinone proton environments, while FT-IR confirms carbonyl groups (e.g., 2-oxoimidazolidine C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) further validates empirical formulas .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in sealed, light-resistant containers under inert gas (e.g., argon). Avoid moisture and incompatible materials like strong oxidizers. Stability is confirmed under these conditions for ≥12 months, though periodic LCMS monitoring is advised to detect degradation .

Advanced Research Questions

Q. How can reaction conditions be modified to enhance regioselectivity during synthesis?

- Methodological Answer : Regioselectivity in nucleophilic substitutions can be improved using sterically hindered bases (e.g., DBU) or polar aprotic solvents (DMF/DMSO). For example, Cs₂CO₃ in DMF at 100°C promotes selective alkylation of piperidine derivatives, as seen in tert-butyl 4-(iodomethyl)piperidine-1-carboxylate reactions . Kinetic studies (e.g., varying temperature from 60°C to 120°C) help optimize transition-state control.

Q. What strategies resolve discrepancies in reported solubility profiles across solvent systems?

- Methodological Answer : Systematic solubility assays in buffered (pH 3–10) and non-polar solvents (e.g., DCM, hexane) identify pH-dependent trends. For instance, the tert-butyl group enhances lipid solubility (LogP ~2.5), but the carboxamide moiety increases aqueous solubility at pH >7. Co-solvent systems (e.g., DMSO:H₂O) or salt formation (e.g., HCl salts) can mitigate variability .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or GPCRs. QSAR models trained on analogs (e.g., tert-butyl 4-(pyrimidin-2-yl)piperazine derivatives ) prioritize substituents at the piperidine or imidazolidinone positions. Free-energy perturbation (FEP) calculations refine predictions for metabolic stability .

Q. What experimental approaches elucidate metabolic pathways in vitro?

- Methodological Answer : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-HRMS to identify phase I/II metabolites. CYP450 inhibition assays (e.g., CYP3A4) using fluorescent probes quantify enzyme interactions. Stable isotope labeling (e.g., ¹³C-tert-butyl) tracks metabolic fate .

Data Contradiction Analysis

Q. How to address conflicting stability data under varying pH conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in pH 1–13 buffers identify degradation products (e.g., tert-butyl cleavage at pH <2). Parallel LCMS and NMR analyses reveal hydrolytic pathways. Adjusting formulation pH to 5–7 or using enteric coatings mitigates instability .

Q. Why do biological activity assays show variability across cell lines?

- Methodological Answer : Cell permeability differences (e.g., P-gp efflux in Caco-2 vs. MDCK cells) impact efficacy. Use transporter inhibitors (e.g., verapamil) to normalize uptake. Orthogonal assays (e.g., SPR for target binding, CRISPR knockouts) validate on-target effects vs. off-target cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.